4,6-Bis(3-methylphenyl)pyrimidin-2-amine
Description
Properties
IUPAC Name |
4,6-bis(3-methylphenyl)pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3/c1-12-5-3-7-14(9-12)16-11-17(21-18(19)20-16)15-8-4-6-13(2)10-15/h3-11H,1-2H3,(H2,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPQZQDCHDUKYGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=NC(=N2)N)C3=CC=CC(=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4,6-Bis(3-methylphenyl)pyrimidin-2-amine typically involves multi-step reactions starting from acyclic precursors. One common method includes the reaction of benzylidene acetones with ammonium thiocyanates, followed by ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and finally the formation of guanidines with suitable amines . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Chemical Reactions Analysis
4,6-Bis(3-methylphenyl)pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfonyl derivatives.
Reduction: Reduction reactions can modify the amino group or other functional groups present.
Substitution: Common reagents for substitution reactions include halogens and alkylating agents, leading to the formation of various substituted derivatives. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Cancer Therapy
One of the most significant applications of 4,6-bis(3-methylphenyl)pyrimidin-2-amine is in the development of anti-cancer agents. Compounds with a pyrimidine structure have been noted for their ability to inhibit various kinases involved in cancer progression. For instance, derivatives of pyrimidine have shown activity against receptor tyrosine kinases (RTKs), which are critical in tumor growth and metastasis .
Case Study: Inhibition of Tyrosine Kinases
- Target Enzymes : The compound has been studied for its inhibitory effects on platelet-derived growth factor receptor (PDGFR) and fibroblast growth factor receptor (FGFR) tyrosine kinases.
- Mechanism : These kinases play a role in angiogenesis and tumor cell proliferation. By inhibiting these pathways, this compound could potentially reduce tumor growth and enhance the efficacy of existing therapies .
Enzyme Inhibition
The compound has also been explored for its role as an inhibitor of dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and cell proliferation. Inhibition of DHFR is a well-established strategy in cancer therapy and the treatment of autoimmune diseases .
Table: Enzyme Inhibition Profile
| Enzyme Target | Inhibition Type | Potential Applications |
|---|---|---|
| Dihydrofolate Reductase (DHFR) | Competitive Inhibition | Cancer therapy, autoimmune diseases |
| Platelet-Derived Growth Factor Receptor (PDGFR) | Selective Inhibition | Tumor growth reduction |
| Fibroblast Growth Factor Receptor (FGFR) | Selective Inhibition | Angiogenesis inhibition |
Antimicrobial Activity
Recent studies indicate that pyrimidine derivatives possess antimicrobial properties. The compound's structural characteristics may contribute to its efficacy against various pathogens, including bacteria and fungi. This aspect is particularly relevant in the context of increasing antibiotic resistance .
Other Therapeutic Applications
Beyond oncology and infectious diseases, research has highlighted additional therapeutic potentials:
- Anti-inflammatory Effects : Some studies suggest that pyrimidine derivatives can modulate inflammatory pathways, making them candidates for treating inflammatory diseases .
- Antiviral Properties : Emerging evidence indicates potential antiviral activity, particularly against viral infections that utilize host cellular machinery for replication .
Mechanism of Action
The mechanism of action of 4,6-Bis(3-methylphenyl)pyrimidin-2-amine involves its interaction with specific molecular targets. For instance, derivatives of this compound have been found to inhibit Aurora kinase A, leading to cell cycle arrest at the G2/M phase and inducing apoptosis in cancer cells . The binding of the compound to the kinase disrupts its activity, thereby affecting cell proliferation.
Comparison with Similar Compounds
Antimicrobial Activity
- 4,4′-(1,4-Phenylene)bis(pyrimidin-2-amine) : This bis-pyrimidine derivative lacks aromatic substituents but demonstrates moderate antimicrobial activity. Structure–activity relationship (SAR) studies indicate that bulky aryl groups (e.g., 3-methylphenyl) enhance target binding by improving hydrophobic interactions .
- 4,6-Bis(4-chlorophenyl)pyrimidin-2-amine derivatives (e.g., cmpd3–cmpd5): Substitution with 4-chlorophenyl groups and aminoalkyl side chains enhances affinity for the P2X7 receptor, a target in neuroinflammation. However, these compounds show reduced solubility compared to the 3-methylphenyl analogue .
Anticancer and Antitrypanosomal Activity
- 4-Phenyl-6-(pyridin-3-yl)pyrimidin-2-amine derivatives: Methoxy-substituted variants (e.g., 4-methoxyphenyl) exhibit superior antitrypanosomal activity (IC₅₀ = 6.8 mM) compared to methyl-substituted analogues, likely due to enhanced electron-donating effects .
- Curcumin–pyrimidine hybrids (PY2–PY4) : Derivatives with 3-methoxyphenyl ethenyl groups (PY4) show anti-proliferative activity against cancer cells, but the 3-methylphenyl variant of this compound may offer better metabolic stability due to reduced oxidative demethylation .
Structural and Physicochemical Properties
Substituent Electronic Effects
- 4,6-Bis(3,4-dimethoxyphenyl)pyrimidin-2-amine : Methoxy groups enhance solubility via polar interactions but increase susceptibility to enzymatic degradation compared to methyl groups .
Biological Activity
4,6-Bis(3-methylphenyl)pyrimidin-2-amine, a synthetic compound belonging to the pyrimidine family, has garnered attention for its significant biological activities, particularly in the field of oncology. This compound is characterized by two 3-methylphenyl substituents at the 4 and 6 positions of the pyrimidine ring and an amino group at the 2 position. Its primary mechanism of action involves the inhibition of Aurora kinase A (AURKA), a serine/threonine protein kinase crucial for cell cycle regulation.
The biological activity of this compound is primarily linked to its ability to inhibit AURKA. This inhibition leads to reduced phosphorylation at Thr283, a critical site for AURKA's activity. The consequent disruption of the G2/M phase of the cell cycle results in decreased clonogenicity and induces caspase-mediated apoptotic cell death in human colon cancer cells (HCT116) .
| Target | Effect | Outcome |
|---|---|---|
| Aurora Kinase A | Inhibition of phosphorylation | Disruption of G2/M phase in cell cycle |
| HCT116 Cells | Induction of apoptosis | Reduced clonogenicity |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from acyclic precursors. A common synthetic route includes:
- Reaction of benzylidene acetones with ammonium thiocyanates.
- Ring closure and aromatization.
- S-methylation and oxidation to form methylsulfonyl compounds.
- Formation of guanidines with suitable amines.
This method allows for efficient production with high yields .
Biological Evaluations
Recent studies have demonstrated that derivatives of this compound exhibit potent cytotoxic activities against various cancer cell lines including melanoma, colon cancer, ovarian cancer, and breast cancer. The cytotoxicity was assessed using the MTT assay, revealing that the compound's effectiveness varies based on substituents on the phenyl ring .
Table 2: Cytotoxic Activity Against Cancer Cell Lines
| Cell Line | IC50 (μM) | Activity Level |
|---|---|---|
| HCT116 (Colon Cancer) | <10 | High |
| Hep-2 (Laryngeal Cancer) | <15 | Moderate |
| MDA-MB-231 (Breast Cancer) | <20 | Moderate |
Case Studies
A notable study highlighted the compound's effect on HCT116 cells, where it was observed that treatment led to significant apoptosis through activation of caspases. This finding underscores its potential as an anticancer agent .
In another investigation examining various pyrimidine derivatives, it was found that modifications to the phenyl rings could enhance anticancer activity, suggesting a structure-activity relationship that merits further exploration .
Pharmacokinetics
The pharmacokinetic profile indicates that one derivative exhibits good plasma stability with a low risk of drug-drug interactions. This characteristic is essential for developing therapeutic agents with minimal side effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
